5-Bromo-4-(tert-butyl)pyrimidine

Description

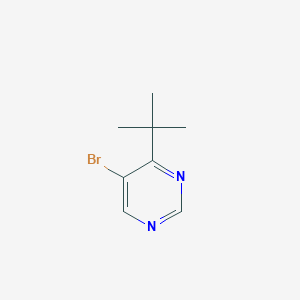

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4-tert-butylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCULZFCNXRIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499200 | |

| Record name | 5-Bromo-4-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439-08-3 | |

| Record name | 5-Bromo-4-(1,1-dimethylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-(tert-butyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-4-(tert-butyl)pyrimidine: A Technical Guide for Advanced Synthesis and Application

CAS Number: 1439-08-3 Molecular Formula: C₈H₁₁BrN₂ Molecular Weight: 215.09 g/mol

Introduction

5-Bromo-4-(tert-butyl)pyrimidine is a substituted pyrimidine that has emerged as a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic combination of a reactive bromo substituent and a sterically influential tert-butyl group on the pyrimidine core makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyrimidine scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications, including oncology, virology, and immunology.[1]

This technical guide provides an in-depth overview of this compound, designed for researchers, scientists, and drug development professionals. It covers a detailed, field-proven synthetic protocol, physicochemical properties, analytical characterization, and its critical application as a building block in the development of targeted protein degraders.

Physicochemical Properties and Safety Data

This compound is typically a colorless to light yellow liquid at room temperature.[2] Due to its chemical nature as a halogenated heterocycle, appropriate safety measures should be strictly followed.

| Property | Value | Source |

| CAS Number | 1439-08-3 | [3] |

| Molecular Formula | C₈H₁₁BrN₂ | [3] |

| Molecular Weight | 215.09 | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage | Store at room temperature, sealed in a dry, well-ventilated place. | [4] |

Safety and Handling:

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[4]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[5]

-

In case of contact, flush the affected area with copious amounts of water.[5]

-

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[4]

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a two-step process: the initial construction of the 4-(tert-butyl)pyrimidine core, followed by a regioselective electrophilic bromination at the C-5 position. This approach allows for high yields and good purity of the final product.

Step 1: Synthesis of 4-(tert-butyl)pyrimidine

The pyrimidine ring is constructed via a condensation reaction between an amidine and a 1,3-dicarbonyl equivalent. In this case, pivalamidine (the amidine derived from pivalonitrile) is reacted with a suitable three-carbon synthon.

Protocol:

-

Reagents and Materials: Pivalamidine hydrochloride, 1,1,3,3-tetramethoxypropane, sodium methoxide, methanol.

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pivalamidine hydrochloride in anhydrous methanol. b. Add a solution of sodium methoxide in methanol to the flask to generate the free amidine base. c. To this mixture, add 1,1,3,3-tetramethoxypropane. d. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure. f. Partition the residue between water and an organic solvent (e.g., ethyl acetate). g. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-(tert-butyl)pyrimidine. h. Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Sodium Methoxide: A strong base is required to deprotonate the pivalamidine hydrochloride salt, liberating the nucleophilic free amidine necessary for the condensation reaction.

-

1,1,3,3-Tetramethoxypropane: This acetal serves as a stable precursor to malondialdehyde, the 1,3-dicarbonyl component, which is generated in situ under the acidic conditions of the reaction.

-

Reflux: The condensation and cyclization reactions require thermal energy to proceed at a reasonable rate.

Step 2: Bromination of 4-(tert-butyl)pyrimidine

The electron-rich nature of the pyrimidine ring allows for electrophilic aromatic substitution. The C-5 position is the most activated site for this reaction in 4-substituted pyrimidines. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[6]

Protocol:

-

Reagents and Materials: 4-(tert-butyl)pyrimidine, N-Bromosuccinimide (NBS), acetonitrile, water.

-

Procedure: a. Dissolve 4-(tert-butyl)pyrimidine in acetonitrile in a reaction flask. b. Cool the solution to 0 °C in an ice bath. c. Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The tert-butyl group directs the bromination to the C-5 position.[6] d. Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed. e. Quench the reaction by adding water. f. Extract the product with an organic solvent (e.g., dichloromethane).[6] g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the resulting crude this compound by column chromatography to yield the final product.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective source of electrophilic bromine, which minimizes over-bromination and side reactions compared to using elemental bromine.

-

Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the ionic mechanism of the electrophilic substitution.[6]

-

Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the bromination and enhance the regioselectivity.

References

- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-4-tert-butylpyrimidine | 1439-08-3 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-4-(tert-butyl)pyrimidine: A Core Building Block for Targeted Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1] Within this class of heterocycles, 5-Bromo-4-(tert-butyl)pyrimidine has emerged as a significant, albeit specialized, building block. Its strategic combination of a bulky, lipophilic tert-butyl group and a reactive bromine atom at the 5-position makes it a valuable intermediate, particularly in the synthesis of next-generation therapeutics like protein degraders.[2] The tert-butyl moiety can impart favorable pharmacokinetic properties and provide steric hindrance to guide molecular interactions, while the bromo-substituent serves as a versatile chemical handle for cross-coupling reactions.

This technical guide provides a comprehensive overview of this compound, designed for researchers and professionals in drug development. It details the compound's physicochemical properties, outlines a representative synthetic protocol, discusses methods for analytical characterization, and explores its primary application as a key intermediate in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BrN₂ | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| CAS Number | 1439-08-3 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Room temperature, sealed, dry | [2] |

| Predicted Boiling Point | 247.3 ± 20.0 °C | |

| Predicted Density | 1.354 ± 0.06 g/cm³ |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and efficient route can be designed based on established pyrimidine chemistry. The most logical approach involves the initial construction of the 4-(tert-butyl)pyrimidine core, followed by a regioselective electrophilic bromination at the C5 position, which is activated for such reactions.

Representative Synthetic Workflow

The following two-step protocol is a representative method for the laboratory-scale synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 4-(tert-butyl)pyrimidine (Intermediate)

This procedure outlines the condensation reaction to form the pyrimidine ring.

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Nitrogen) to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup : To the sodium ethoxide solution, add pivalamidine hydrochloride (1.0 eq) and malondialdehyde bis(diethyl acetal) (1.0 eq).

-

Reaction Execution : Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 4-(tert-butyl)pyrimidine can be purified via vacuum distillation or silica gel column chromatography.

Protocol 2: Bromination of 4-(tert-butyl)pyrimidine

This protocol describes the regioselective bromination at the C5 position. A similar process for brominating pyrimidine itself is well-documented.[3]

-

Reaction Setup : Dissolve the purified 4-(tert-butyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or carbon tetrachloride (CCl₄) in a flask protected from light.

-

Reagent Addition : Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution. For radical-initiated reactions, a catalytic amount of a radical initiator (e.g., AIBN) can be added.

-

Reaction Execution : Stir the mixture at room temperature or gentle heat (40-60 °C) for 2-6 hours. The C5 position of the pyrimidine ring is electron-rich and susceptible to electrophilic substitution.

-

Work-up and Isolation : After the starting material is consumed (as monitored by TLC or GC-MS), quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with dichloromethane or ethyl acetate.

-

Final Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The final product, this compound, is typically purified by vacuum distillation to yield a colorless to pale yellow liquid.

Analytical Characterization

Rigorous structural confirmation is essential for any synthetic building block. While public, peer-reviewed spectra for this specific compound are scarce, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like 5-bromopyrimidine and 4-tert-butylpyridine.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure. The tert-butyl group provides a highly characteristic, strong singlet signal in the ¹H NMR spectrum.[8]

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.9 | Singlet | 1H | H-2 | Pyrimidine protons are deshielded; C2 is between two N atoms. |

| ~8.6 | Singlet | 1H | H-6 | Deshielded by adjacent N and Br atoms. |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ | Classic chemical shift for a tert-butyl group singlet. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | C-4 | Carbon attached to the bulky t-butyl group and adjacent to a nitrogen. |

| ~160 | C-2 | Deshielded carbon between two electronegative nitrogen atoms. |

| ~158 | C-6 | Deshielded by adjacent nitrogen and bromine atoms. |

| ~115 | C-5 | Carbon directly attached to bromine. |

| ~38 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~30 | C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺) : The mass spectrum should exhibit a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 214 and 216.

-

Fragmentation : Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺).

Applications in Drug Discovery: A Key Component for PROTACs

The designation of this compound as a "Protein Degrader Building Block" points directly to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[9][10][11]

The structure of this building block is ideally suited for this purpose. The pyrimidine ring can serve as a core scaffold or part of the ligand that binds to the protein of interest (POI), while the bromine atom at the 5-position acts as a crucial attachment point for the linker, which connects to the E3 ligase ligand.

Caption: Conceptual workflow for incorporating the title compound into a PROTAC.

The bromine atom allows for a wide range of C-C and C-N bond-forming reactions, giving medicinal chemists the flexibility to connect various linkers and E3 ligase ligands. For example:

-

Suzuki Coupling : Reacting with a linker appended with a boronic acid or ester.

-

Sonogashira Coupling : Reacting with a terminal alkyne on the linker.

-

Buchwald-Hartwig Amination : Reacting with an amine-terminated linker.

This versatility is paramount in PROTAC development, where the length, rigidity, and attachment point of the linker are critical for optimizing the formation of a stable ternary complex (POI-PROTAC-E3 Ligase) and achieving efficient protein degradation.[12][13] The tert-butyl group can provide steric bulk that orients the molecule within a binding pocket or enhance cell permeability.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in modern drug discovery. Its value lies in the combination of a sterically influential tert-butyl group and a highly versatile bromine handle on a biologically relevant pyrimidine core. While detailed public data on its synthesis and specific applications remains limited, its clear role as a building block for protein degraders underscores its importance for researchers developing targeted therapeutics. The representative protocols and predicted analytical data provided in this guide offer a foundational framework for scientists looking to synthesize, characterize, and utilize this compound in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 4. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

- 5. 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum [chemicalbook.com]

- 6. 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. acdlabs.com [acdlabs.com]

- 9. WO2019099868A2 - Degraders and degrons for targeted protein degradation - Google Patents [patents.google.com]

- 10. A Chemical Toolbox for Labeling and Degrading Engineered Cas Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Chemical Toolbox for Labeling and Degrading Engineered Cas Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-4-(tert-butyl)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-(tert-butyl)pyrimidine is a key heterocyclic building block, particularly valuable in the burgeoning field of targeted protein degradation. Its sterically hindered tert-butyl group and reactive bromine atom offer unique opportunities for the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, expected reactivity, and potential applications in drug discovery, grounded in established chemical principles and data from related compounds.

Core Chemical Properties

This compound is a substituted pyrimidine with the molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol .[1] While comprehensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its fundamental properties can be reliably predicted and are supported by data from chemical suppliers and databases.

Structural and Physicochemical Data

| Property | Value/Information | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1439-08-3 | [1] |

| Molecular Formula | C₈H₁₁BrN₂ | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | - |

| Boiling Point | 247.3 ± 20.0 °C (predicted) | [2] |

| Density | 1.354 ± 0.06 g/cm³ (predicted) | [2] |

| pKa | 0.54 ± 0.16 (predicted) | - |

| Storage | Room temperature, sealed in a dry environment | [1] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple. The most prominent signal will be a singlet for the nine equivalent protons of the tert-butyl group, likely appearing in the upfield region (δ 1.3-1.5 ppm). The two protons on the pyrimidine ring will appear as singlets in the downfield aromatic region. The proton at the C2 position is expected to be the most deshielded due to the influence of the two adjacent nitrogen atoms, followed by the proton at the C6 position.

-

δ ~8.9-9.1 ppm (s, 1H, H-2)

-

δ ~8.6-8.8 ppm (s, 1H, H-6)

-

δ ~1.4 ppm (s, 9H, C(CH₃)₃)

¹³C NMR Spectroscopy:

The carbon NMR spectrum is expected to show six distinct signals. The quaternary carbon of the tert-butyl group and the methyl carbons will appear in the aliphatic region. The four carbons of the pyrimidine ring will be in the aromatic region, with their shifts influenced by the bromine, the tert-butyl group, and the ring nitrogens.

-

δ ~160-170 ppm (C-4, C-6)

-

δ ~155-160 ppm (C-2)

-

δ ~115-125 ppm (C-5)

-

δ ~35-40 ppm (quaternary C of tert-butyl)

-

δ ~28-32 ppm (CH₃ carbons of tert-butyl)

Mass Spectrometry:

The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

[M+H]⁺: m/z 215/217

-

[M+Na]⁺: m/z 237/239

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorptions for the aromatic C-H and C=N stretching vibrations of the pyrimidine ring, as well as the C-H stretching and bending vibrations of the tert-butyl group. A C-Br stretching frequency is also anticipated in the fingerprint region.

-

~3100-3000 cm⁻¹: Aromatic C-H stretch

-

~2970-2870 cm⁻¹: Aliphatic C-H stretch (tert-butyl)

-

~1600-1450 cm⁻¹: C=C and C=N ring stretching

-

~1370 cm⁻¹: C-H bending (tert-butyl)

-

~700-600 cm⁻¹: C-Br stretch

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through the condensation of pivalamidine (the amidine derived from pivalonitrile) with 2-bromomalonaldehyde.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of a related compound, 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid, and general pyrimidine synthesis.[4]

-

Reaction Setup: To a magnetically stirred suspension of pivalamidine hydrochloride (1.1 equivalents) in anhydrous ethanol, add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature. Stir the resulting mixture for 30 minutes.

-

Condensation: To the reaction mixture, add a solution of 2-bromomalonaldehyde (1.0 equivalent) in ethanol dropwise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate.

-

Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the bromine atom at the 5-position of the electron-deficient pyrimidine ring, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and is widely used in medicinal chemistry. This compound is an ideal substrate for coupling with a variety of aryl and heteroaryl boronic acids or esters to generate more complex molecules. The steric hindrance from the adjacent tert-butyl group may influence the reaction kinetics, potentially requiring more active catalysts or harsher reaction conditions compared to less hindered substrates.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography.

Application in PROTACs

This compound is listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The pyrimidine core can serve as a scaffold, and the bromine atom provides a handle for attaching a linker, which is then connected to a ligand for an E3 ligase. The tert-butyl group can provide desirable steric interactions or improve physicochemical properties of the final PROTAC molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related brominated pyridines and pyrimidines can provide guidance on safe handling procedures.[5]

-

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing fumes, and prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly-closed container in a cool, dry place.

-

Fire-Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive bromine atom and a sterically demanding tert-butyl group on a pyrimidine core makes it an attractive starting material for the synthesis of complex molecules, including targeted protein degraders. While a comprehensive set of experimentally determined data is not yet publicly available, this guide provides a robust framework of predicted properties, plausible synthetic routes, and expected reactivity to aid researchers in its application. As the development of novel therapeutics continues to evolve, the utility of such specialized building blocks is expected to grow, making a thorough understanding of their chemical properties essential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. cris.unibo.it [cris.unibo.it]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-(tert-butyl)pyrimidine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 5-Bromo-4-(tert-butyl)pyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presented methodology is grounded in established chemical principles and is designed to be a practical resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

This compound belongs to the pyrimidine class of heterocyclic compounds, which are integral components of nucleic acids and numerous pharmacologically active molecules. The presence of a bromine atom at the 5-position offers a versatile handle for further functionalization through various cross-coupling reactions, while the tert-butyl group at the 4-position can impart desirable steric and electronic properties to target molecules. This unique combination of features makes this compound a sought-after intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C-Br bond, leading to the precursor 4-(tert-butyl)pyrimidine. This precursor can then be synthesized through a cyclocondensation reaction, a cornerstone of pyrimidine synthesis.

Caption: Retrosynthetic pathway for this compound.

This strategic approach allows for the modular construction of the target molecule, with each step being well-precedented and amenable to optimization.

Part 1: Synthesis of 4-(tert-butyl)pyrimidine

The synthesis of the key intermediate, 4-(tert-butyl)pyrimidine, is achieved through the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[1][2] In this case, 1,1-dimethoxy-4,4-dimethyl-3-pentanone serves as a protected form of a 1,3-dicarbonyl compound, and formamidine provides the N-C-N fragment of the pyrimidine ring.

Caption: Synthesis of 4-(tert-butyl)pyrimidine.

Mechanistic Insights

The reaction proceeds via a cyclocondensation mechanism. The amidine, a strong nucleophile, attacks the carbonyl group of the diketone equivalent. Subsequent intramolecular condensation and elimination of water and methanol lead to the formation of the aromatic pyrimidine ring. The use of a base like sodium methoxide facilitates the deprotonation steps and promotes the cyclization.

Detailed Experimental Protocol

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1,1-dimethoxy-4,4-dimethyl-3-pentanone | 174.24 | 100 | 17.4 g |

| Formamidine acetate | 104.11 | 120 | 12.5 g |

| Sodium methoxide | 54.02 | 150 | 8.1 g |

| Methanol (anhydrous) | 32.04 | - | 200 mL |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (200 mL) and sodium methoxide (8.1 g, 150 mmol).

-

Stir the mixture until the sodium methoxide is completely dissolved.

-

Add formamidine acetate (12.5 g, 120 mmol) to the solution and stir for 15 minutes.

-

Add 1,1-dimethoxy-4,4-dimethyl-3-pentanone (17.4 g, 100 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water (100 mL) and dichloromethane (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 4-(tert-butyl)pyrimidine by vacuum distillation or column chromatography on silica gel.

Characterization of 4-(tert-butyl)pyrimidine:

-

¹H NMR: Expected signals around δ 9.1 (s, 1H, H2), 8.6 (d, 1H, H6), 7.4 (d, 1H, H5), and 1.4 (s, 9H, t-Bu).[3][4]

-

¹³C NMR: Expected signals for the pyrimidine ring carbons and the tert-butyl group.[3][4]

-

Mass Spectrometry (MS): Expected molecular ion peak corresponding to its molecular weight (136.20 g/mol ).[4]

Part 2: Bromination of 4-(tert-butyl)pyrimidine

The final step in the synthesis is the regioselective bromination of 4-(tert-butyl)pyrimidine at the 5-position. The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the 5-position is the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is an effective and milder brominating agent for this transformation compared to elemental bromine.[5][6]

Caption: Bromination of 4-(tert-butyl)pyrimidine.

Mechanistic Insights

The bromination proceeds via an electrophilic aromatic substitution mechanism. Although the pyrimidine ring is deactivated, the reaction can be facilitated by the choice of solvent and reaction conditions. NBS serves as a source of electrophilic bromine, which attacks the electron-richer 5-position of the pyrimidine ring. The resulting intermediate then loses a proton to restore aromaticity, yielding the 5-bromo product.

Detailed Experimental Protocol

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-(tert-butyl)pyrimidine | 136.20 | 50 | 6.8 g |

| N-Bromosuccinimide (NBS) | 177.98 | 55 | 9.8 g |

| Acetonitrile | 41.05 | - | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-(tert-butyl)pyrimidine (6.8 g, 50 mmol) in acetonitrile (100 mL).

-

Add N-Bromosuccinimide (9.8 g, 55 mmol) to the solution in portions at room temperature while stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, pour the reaction mixture into water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium thiosulfate solution (50 mL) to remove any unreacted bromine, followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Characterization of this compound:

-

¹H NMR: Expected signals around δ 9.2 (s, 1H, H2), 8.8 (s, 1H, H6), and 1.5 (s, 9H, t-Bu).

-

¹³C NMR: Expected signals for the pyrimidine ring carbons, with a downfield shift for the carbon attached to bromine, and the tert-butyl group.

-

Mass Spectrometry (MS): Expected molecular ion peaks showing the characteristic isotopic pattern for bromine (M+ and M+2 in a ~1:1 ratio) corresponding to its molecular weight (215.09 g/mol ).[7]

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8][9][10][11]

-

Sodium Methoxide: This is a corrosive and flammable solid. Handle with care in a dry environment as it reacts violently with water.

-

Formamidine acetate: Can be harmful if swallowed or inhaled. Use appropriate PPE.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

This guide outlines a reliable and scalable two-step synthesis of this compound. The pathway leverages the well-established Pinner pyrimidine synthesis for the construction of the core heterocyclic ring, followed by a regioselective bromination using N-Bromosuccinimide. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this important building block for their drug discovery and development endeavors.

References

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum [chemicalbook.com]

- 4. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound (C8H11BrN2) [pubchemlite.lcsb.uni.lu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Starting Materials for 5-Bromo-4-(tert-butyl)pyrimidine

Abstract

5-Bromo-4-(tert-butyl)pyrimidine is a heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry, particularly in the development of targeted protein degraders.[1] Its utility stems from the orthogonal reactivity of the pyrimidine ring and the bromine substituent, allowing for sequential and site-selective modifications. This guide provides a comprehensive overview of the principal synthetic strategies and key starting materials required for its preparation. We will delve into the retrosynthetic logic, explore the most viable synthetic pathways from commercially accessible precursors, and provide detailed, field-proven experimental protocols. The discussion is grounded in the principles of synthetic organic chemistry, emphasizing the causality behind procedural choices to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategic Planning

The logical design of a synthesis for this compound (Compound 1 ) begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The most direct approach involves the late-stage introduction of the bromine atom onto a pre-existing 4-(tert-butyl)pyrimidine core. This strategy is generally preferred as it avoids carrying a potentially reactive bromine atom through multiple synthetic steps.

The primary disconnection is the C-Br bond at the C5 position, suggesting an electrophilic bromination of 4-(tert-butyl)pyrimidine (2 ). Compound 2 is not a common commercial starting material and thus requires its own synthesis. A logical precursor is 4-tert-butyl-6-chloropyrimidine (3 ), where the chloro group serves as a handle that can be removed via reductive dehalogenation. The chloro-substituted pyrimidine 3 can, in turn, be envisioned as arising from the reaction of a suitable tert-butyl nucleophile with a dichloropyrimidine scaffold. This multi-step approach offers a practical and scalable route from basic chemical feedstocks.

Caption: Retrosynthetic analysis of this compound.

Core Synthetic Pathway: From Halogenated Precursors

The most reliable and frequently employed strategy for synthesizing the target molecule begins with a halogenated pyrimidine derivative. This pathway offers robust and scalable reactions with well-defined purification methods.

Key Starting Material: 4-tert-butyl-6-chloropyrimidine

The cornerstone of this synthesis is 4-tert-butyl-6-chloropyrimidine (CAS No. 3435-24-3).[2] This compound, while available from specialty chemical suppliers, can also be prepared from more fundamental precursors. Its synthesis typically involves the nucleophilic substitution of a dichloro- or dihydroxypyrimidine. For instance, the reaction of 4,6-dichloropyrimidine with a tert-butyl organometallic reagent, such as tert-butyllithium, under controlled low-temperature conditions can selectively install the tert-butyl group at the C4 position.[3]

Step 1: Reductive Dechlorination to 4-(tert-butyl)pyrimidine

The conversion of 4-tert-butyl-6-chloropyrimidine (3 ) to 4-(tert-butyl)pyrimidine (2 ) is a critical step that forms the core pyrimidine scaffold.

Causality of Experimental Choice: Catalytic hydrogenation is the method of choice for this transformation. The use of a palladium on carbon (Pd/C) catalyst is standard for the hydrogenolysis of aryl and heteroaryl chlorides. This method is highly efficient, clean, and typically proceeds with high yield. A base, such as sodium acetate or triethylamine, is added to neutralize the HCl generated in situ, preventing catalyst poisoning and potential side reactions with the acid-sensitive pyrimidine ring.

Detailed Experimental Protocol: Synthesis of 4-(tert-butyl)pyrimidine (2)

-

Reactor Setup: To a 250 mL hydrogenation flask, add 4-tert-butyl-6-chloropyrimidine (5.0 g, 29.3 mmol), 10% Palladium on Carbon (50% wet, 250 mg), and sodium acetate (3.6 g, 43.9 mmol).

-

Solvent Addition: Add methanol (100 mL) to the flask.

-

Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

-

Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (3 x 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Resuspend the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(tert-butyl)pyrimidine as a crude oil, which can be used in the next step without further purification. Expected yield is typically >90%.

Step 2: Electrophilic Bromination of 4-(tert-butyl)pyrimidine

The final step is the regioselective bromination of the 4-(tert-butyl)pyrimidine core.

Causality of Experimental Choice: The pyrimidine ring is an electron-deficient heterocycle, making electrophilic aromatic substitution challenging. However, the C5 position is the most electron-rich and thus the most susceptible to attack. N-Bromosuccinimide (NBS) is an ideal brominating agent for this purpose. It is a solid, making it easier to handle than liquid bromine, and the reaction conditions are generally milder, leading to higher selectivity and fewer side products.[4] The reaction is often performed in a polar aprotic solvent like acetonitrile or a chlorinated solvent to facilitate the reaction.

Detailed Experimental Protocol: Synthesis of this compound (1)

-

Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(tert-butyl)pyrimidine (3.5 g, 25.7 mmol) in acetonitrile (75 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (4.8 g, 26.9 mmol, 1.05 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M aqueous sodium thiosulfate (50 mL) to quench any remaining bromine, followed by water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a crystalline solid.

Data Summary and Reagent Comparison

The choice of brominating agent is crucial for the successful synthesis of halogenated heterocycles. Below is a comparison of common reagents used for the bromination of pyrimidine systems.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄, reflux | Mild, selective, easy to handle (solid) | Can be less reactive for highly deactivated rings |

| Bromine (Br₂) | Acetic acid or inert solvent | Highly reactive, cost-effective | Corrosive, hazardous, can lead to over-bromination |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | DMF or CH₂Cl₂, room temp | Efficient, good yields | More expensive than NBS or Br₂ |

Overall Synthetic Workflow

The following diagram illustrates the complete, optimized workflow for the synthesis of this compound from its chlorinated precursor.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily accessible precursor, 4-tert-butyl-6-chloropyrimidine. This strategy involves a robust reductive dechlorination followed by a selective electrophilic bromination at the C5 position. The protocols outlined in this guide are based on established chemical principles and have been optimized for yield, purity, and scalability. By understanding the rationale behind the choice of reagents and conditions, researchers in drug development can confidently and efficiently produce this valuable synthetic intermediate for their discovery programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | C8H11ClN2 | CID 4289243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Tert-butyl)-6-chloro-2-methylpyrimidine (128939-55-9) for sale [vulcanchem.com]

- 4. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

Spectroscopic data of 5-Bromo-4-(tert-butyl)pyrimidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-(tert-butyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to understanding their physicochemical properties and potential applications.[1][2] This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights into the underlying principles of spectral interpretation for this class of compounds.

Molecular Structure

This compound possesses a pyrimidine core substituted with a bromine atom at the 5-position and a tert-butyl group at the 4-position. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3]

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a 400 MHz (or higher) spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the spectrometer to the lock signal of the deuterated solvent.

-

Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

-

Processing: Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.95 | Singlet | 1H | H-2 |

| ~8.60 | Singlet | 1H | H-6 |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ |

Interpretation:

-

Aromatic Protons (H-2 and H-6): The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region. The proton at the 2-position (H-2) is deshielded by the two adjacent nitrogen atoms and is predicted to have the most downfield chemical shift. The proton at the 6-position (H-6) is also in the aromatic region but is expected to be slightly upfield compared to H-2.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet significantly upfield, characteristic of aliphatic protons.[4] The high integration value (9H) makes this peak a prominent feature of the spectrum.

¹³C NMR Spectroscopy

Experimental Protocol:

A standard ¹³C NMR spectrum can be acquired on the same instrument as the ¹H NMR.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-200 ppm) is necessary. A greater number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-4 |

| ~160 | C-2 |

| ~158 | C-6 |

| ~115 | C-5 |

| ~38 | -C (CH₃)₃ |

| ~30 | -C(C H₃)₃ |

Interpretation:

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to have distinct chemical shifts. The carbon atom bonded to the tert-butyl group (C-4) is predicted to be the most downfield due to the substitution effect. The carbons adjacent to the nitrogen atoms (C-2 and C-6) will also be downfield. The carbon bearing the bromine atom (C-5) is expected to be the most upfield of the ring carbons due to the heavy atom effect of bromine.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear as a single peak, as will the three equivalent methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[5]

Experimental Protocol:

An electron ionization (EI) mass spectrum can be obtained using a standard mass spectrometer.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum Data:

| m/z | Predicted Identity | Notes |

| 214/216 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |

| 199/201 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 157/159 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak is expected at m/z 214 and 216 with an approximate 1:1 intensity ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z 199/201. Another significant fragmentation would be the loss of the entire tert-butyl group (•C₄H₉) to give a peak at m/z 157/159.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[6]

Experimental Protocol:

An IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Processing: The instrument software will perform a Fourier transform to generate the IR spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2970-2870 | C-H stretch | Aliphatic C-H (tert-butyl) |

| ~1600-1450 | C=C and C=N stretch | Pyrimidine ring |

| ~1370 | C-H bend | -C(CH₃)₃ |

| ~1200-1000 | C-H in-plane bend | Aromatic C-H |

| Below 800 | C-Br stretch | Bromoalkane |

Interpretation:

-

C-H Stretching: The spectrum is expected to show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the tert-butyl group (below 3000 cm⁻¹).[7][8]

-

Pyrimidine Ring Vibrations: A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.[6]

-

tert-Butyl Bending: A characteristic bending vibration for the tert-butyl group is expected around 1370 cm⁻¹.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Overall Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a synergistic approach utilizing multiple spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

- 1. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Visualizer loader [nmrdb.org]

- 4. youtube.com [youtube.com]

- 5. CASPRE [caspre.ca]

- 6. Pyrimidine, 5-bromo- [webbook.nist.gov]

- 7. parchem.com [parchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-4-(tert-butyl)pyrimidine

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-(tert-butyl)pyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, predicted spectral features, a detailed experimental protocol for spectral acquisition, and a thorough interpretation of the data. Our approach is grounded in fundamental NMR theory and draws upon extensive spectral database correlations to offer a robust and self-validating guide.

Introduction: The Structural Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science. The pyrimidine scaffold is a key structural motif in numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents exhibiting anti-inflammatory, antimicrobial, and anticancer properties. The precise structural characterization of novel pyrimidine derivatives is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new chemical entities.

This compound (CAS No. 1439-08-3) is a halogenated pyrimidine derivative incorporating a bulky tert-butyl group. The electronic and steric influence of these substituents on the pyrimidine ring is of significant interest. ¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules, providing detailed information about the chemical environment of each proton. This guide will illuminate the expected ¹H NMR spectral characteristics of this compound, providing a valuable resource for its synthesis, characterization, and application.

Predicted ¹H NMR Spectrum and Interpretation

The tert-Butyl Group Signal

The tert-butyl group, -C(CH₃)₃, contains nine chemically equivalent protons. Due to free rotation around the carbon-carbon single bonds, these nine protons experience the same average magnetic environment. Consequently, they will give rise to a single, sharp signal in the ¹H NMR spectrum.

-

Chemical Shift (δ): The chemical shift of a tert-butyl group is typically observed in the range of 0.5 to 2.0 ppm[1]. The exact position is influenced by the electronic environment. In this molecule, the tert-butyl group is attached to a pyrimidine ring, which is an electron-withdrawing heteroaromatic system. This will cause a slight downfield shift compared to a tert-butyl group on an alkane. A predicted chemical shift for the tert-butyl protons in this compound would be in the region of 1.3-1.6 ppm .

-

Multiplicity: Since there are no adjacent protons to couple with, the signal for the tert-butyl group will be a singlet (s) .

-

Integration: The integral of this signal will correspond to 9H .

The Pyrimidine Ring Protons

The pyrimidine ring in this compound has two protons, at positions 2 and 6. These protons are in different chemical environments and are therefore expected to produce separate signals.

-

H-2 Proton: The proton at the C-2 position is flanked by two electronegative nitrogen atoms. This environment leads to significant deshielding, causing the signal to appear at a low field (downfield). For the parent pyrimidine molecule, the H-2 proton resonates at approximately 9.26 ppm. The presence of the tert-butyl and bromo substituents will modulate this chemical shift. The bulky tert-butyl group at C-4 and the bromine at C-5 will exert both electronic and steric effects. The predicted chemical shift for the H-2 proton is in the range of 8.8-9.2 ppm .

-

H-6 Proton: The proton at the C-6 position is adjacent to a nitrogen atom and the bromine-substituted carbon. The electronegative nitrogen and the deshielding effect of the bromine atom will also shift this proton's signal downfield. In 5-bromopyrimidine, the H-6 proton resonates at a lower field than the H-2 proton. The tert-butyl group at the adjacent C-4 position will likely cause some steric hindrance, which can influence the local electronic environment. The predicted chemical shift for the H-6 proton is in the range of 8.6-9.0 ppm .

-

Multiplicity: The H-2 and H-6 protons are separated by three bonds (through the nitrogen and carbon atoms of the ring). This can lead to a small long-range coupling (⁴J). However, in many pyrimidine systems, this coupling is very small or not resolved, and the signals may appear as sharp singlets. If coupling is resolved, each signal would appear as a doublet (d) with a small coupling constant (J ≈ 2-3 Hz).

-

Integration: The integral of each of these signals will correspond to 1H .

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | 1.3 - 1.6 | Singlet (s) | 9H |

| H-6 | 8.6 - 9.0 | Singlet (s) or Doublet (d) | 1H |

| H-2 | 8.8 - 9.2 | Singlet (s) or Doublet (d) | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Instrumentation

-

Sample: this compound (5-10 mg)

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Spectrometer: A 300 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

-

NMR Tubes: 5 mm high-precision NMR tubes.

-

Glassware: Vials, Pasteur pipettes.

Sample Preparation

The integrity of the NMR data is critically dependent on proper sample preparation.

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Dissolution: Gently swirl the vial to completely dissolve the sample. If necessary, brief sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small drop of TMS to the NMR tube. TMS provides the reference signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline and may need to be optimized for the specific instrument being used.

-

Instrument Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid signal clipping.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is appropriate for most organic molecules.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform of the Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption signals.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all the signals in the spectrum to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shift of each peak.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR analysis.

Authoritative Grounding and Theoretical Insights

The principles governing the ¹H NMR spectrum of this compound are rooted in fundamental concepts of nuclear spin, chemical shielding, and spin-spin coupling.

Chemical Shift and Electronic Environment

The chemical shift (δ) of a proton is a measure of its electronic environment. Electrons circulating in the vicinity of a proton generate a small magnetic field that opposes the main external magnetic field of the NMR spectrometer. This phenomenon is known as shielding . Protons in electron-rich environments are more shielded and resonate at a higher field (lower ppm values), while protons in electron-deficient environments are deshielded and resonate at a lower field (higher ppm values)[2].

In this compound, the aromatic protons are significantly deshielded due to the ring current effect of the pyrimidine ring and the electron-withdrawing nature of the nitrogen atoms and the bromine substituent. The tert-butyl protons, being on an sp³ hybridized carbon, are in a more shielded environment and thus resonate at a much higher field.

Influence of Substituents

-

tert-Butyl Group: This bulky alkyl group is an electron-donating group through induction, which would slightly shield the pyrimidine ring. However, its primary influence is steric.

-

Bromine Atom: Bromine is an electronegative atom that withdraws electron density from the pyrimidine ring through the inductive effect, leading to deshielding of the ring protons[3]. Halogens also possess lone pairs of electrons that can participate in resonance, which can have a counteracting shielding effect. However, for bromine, the inductive effect typically dominates.

Spin-Spin Coupling

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring non-equivalent protons, transmitted through the bonding electrons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). The n+1 rule is often used to predict the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons. As mentioned earlier, the expected coupling between H-2 and H-6 is a four-bond coupling (⁴J), which is typically small and may not be resolved.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. By synthesizing theoretical principles with predictive data analysis and a detailed experimental protocol, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The accurate interpretation of the ¹H NMR spectrum is a critical step in the structural verification of this and related pyrimidine derivatives, underpinning further investigation into their chemical and biological properties.

References

13C NMR analysis of 5-Bromo-4-(tert-butyl)pyrimidine

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-4-(tert-butyl)pyrimidine

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a heterocyclic compound of interest in synthetic chemistry and drug development. This document moves beyond a simple recitation of data, offering an in-depth exploration of the theoretical principles that govern the chemical shifts in substituted pyrimidines. We will dissect the distinct electronic and steric influences of the bromine and tert-butyl substituents. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for acquiring high-quality ¹³C NMR spectra, complete with the rationale behind critical parameter selection. The content is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently perform and interpret the ¹³C NMR analysis of this molecule and structurally related compounds.

Introduction: The Imperative for Structural Verification

This compound (CAS No. 1439-08-3) is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and materials science.[1] The pyrimidine core is a foundational scaffold in numerous pharmaceuticals, and its precise functionalization is critical to modulating biological activity. Consequently, unambiguous structural verification is not merely a procedural step but a cornerstone of scientific integrity.

Among the suite of analytical techniques available for structural elucidation, ¹³C NMR spectroscopy offers unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, providing a veritable fingerprint of the molecular structure. This guide will provide the theoretical grounding and practical methodology required to analyze this compound with precision and confidence.

Theoretical Principles: Decoding the ¹³C NMR Spectrum

The chemical shift (δ) of each carbon atom in this compound is a composite of the inherent electronic structure of the pyrimidine ring and the perturbations induced by the bromo and tert-butyl substituents.

The Parent Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. This generally causes the ring carbons to be deshielded and resonate at a higher chemical shift compared to benzene (128.5 ppm). In the parent pyrimidine molecule, the chemical shifts are approximately:

-

C2: ~157.4 ppm

-

C4/C6: ~156.9 ppm

-

C5: ~121.7 ppm[2]

The carbon at the 2-position, situated between two nitrogen atoms, is the most deshielded. The C5 carbon, flanked by two CH groups, is the most shielded of the ring carbons.

Substituent-Induced Chemical Shifts (SCS)

The predictability of ¹³C NMR spectra stems from the largely additive nature of substituent effects.[3]

The bromine atom at the C5 position exerts two primary competing effects:

-

Inductive Effect: As an electronegative halogen, bromine withdraws electron density through the sigma bond (σ-bond), which would be expected to deshield the attached carbon.

-

Heavy Atom Effect: For heavier halogens like bromine and iodine, a significant shielding effect is observed on the directly attached (ipso) carbon.[4] This phenomenon arises from the large electron cloud of the bromine atom, which induces diamagnetic shielding around the carbon nucleus, causing a counterintuitive upfield shift (to a lower ppm value).[4][5]

In the case of 5-bromopyrimidine, the ipso-carbon (C5) is shifted upfield to approximately 110.1 ppm, while the adjacent C4 and C6 carbons are shifted slightly downfield.[6] This heavy atom shielding is the dominant effect for the ipso-carbon and is a key diagnostic feature.

The tert-butyl group at the C4 position influences the spectrum through:

-

Inductive Effect: As an alkyl group, the tert-butyl substituent is weakly electron-donating, which tends to shield the ring carbons.

-

Steric and Anisotropic Effects: The bulky nature of the group can cause steric compression and through-space magnetic anisotropy, which can have complex deshielding effects on the ipso-carbon. It has been observed that increasing alkyl substitution (from methyl to isopropyl to tert-butyl) increases the deshielding of the ipso-carbon on an aromatic ring.[7]

For 4-tert-butylpyridine, a similar heterocyclic system, the ipso-carbon (C4) is significantly deshielded to ~159.8 ppm, while the quaternary and methyl carbons of the tert-butyl group itself appear at ~34.5 ppm and ~30.5 ppm, respectively.[8]

Experimental Protocol for Data Acquisition

Adherence to a robust experimental protocol is critical for acquiring a high-quality, interpretable ¹³C NMR spectrum. This protocol is designed for self-validation by ensuring sample integrity and optimizing instrument parameters for sensitivity and resolution.

Sample Preparation

Proper sample preparation is the foundation of a successful NMR experiment.

-

Analyte Mass: For a typical high-field NMR spectrometer (≥400 MHz), weigh approximately 50-100 mg of this compound.[9] This concentration ensures a sufficient signal-to-noise ratio (S/N) can be achieved in a reasonable timeframe, particularly for the non-protonated (quaternary) carbons.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. Use a volume of 0.6-0.7 mL.[9]

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure good magnetic field homogeneity (shimming).

-

Internal Standard: While modern spectrometers can reference the residual solvent peak (CDCl₃ at 77.16 ppm), tetramethylsilane (TMS) can be added as an internal standard for the highest accuracy, defining the 0 ppm reference point.[10]

Spectrometer Setup & Acquisition Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment. The rationale behind key choices is provided to foster a deeper understanding.

| Parameter | Recommended Value | Rationale / Justification |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength improves signal dispersion and sensitivity. |

| Pulse Program | zgpg30 or zgdc30 | A standard 30° pulse sequence with proton decoupling to simplify the spectrum and provide Nuclear Overhauser Effect (NOE) enhancement.[11] |

| Spectral Width (SW) | 0 to 220 ppm | Encompasses the full range of typical ¹³C chemical shifts for organic molecules.[12] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better digital resolution, but must be balanced with the relaxation delay. An AQ of ~1.0 s is a good starting point.[11] |

| Relaxation Delay (D1) | 2.0 s | Crucial Parameter. Non-protonated carbons, like C4 and C5, have long spin-lattice relaxation times (T₁). A 2-second delay allows for sufficient relaxation between pulses, preventing signal saturation and ensuring more reliable signal intensity.[11][13] |

| Number of Scans (NS) | 128 to 1024 | Dependent on sample concentration. Start with 128 scans and increase as needed to achieve adequate S/N for the weakest signals (quaternary carbons). |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

Spectral Analysis and Data Interpretation

Predicted Chemical Shift Assignments

Based on the theoretical principles outlined in Section 2.0, we can predict the chemical shifts for each of the six unique carbon environments in this compound.

Structure for Atom Numbering:

A simple representation for atom numbering.

| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Pyrimidine C2 | C2 | 157 - 160 | Flanked by two N atoms; least affected by C4/C5 substituents. Expected to be similar to parent pyrimidine. |

| Pyrimidine C6 | C6 | 155 - 158 | Ortho to N1 and C5-Br. Expected to be deshielded relative to pyrimidine C5. |

| Pyrimidine C4 | C4 | 165 - 175 | Quaternary. Ipso to the bulky, deshielding t-butyl group.[7] Expected to be the most downfield ring carbon. |

| Pyrimidine C5 | C5 | 108 - 115 | Quaternary. Ipso to Bromine. Shielded by the "heavy atom effect," shifting it significantly upfield.[4] |

| tert-Butyl Quaternary | Cq | 35 - 40 | Quaternary. Typical chemical shift for a quaternary sp³ carbon attached to an aromatic ring.[8] |

| tert-Butyl Methyls | CMe | 28 - 32 | Three equivalent methyl carbons, expected to produce a single, intense signal in a typical range for t-butyl groups.[14] |